Acetaldehyde-13C2

Catalog No.
S682598
CAS No.
1632-98-0
M.F
C2H4O
M. Wt
46.038 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetaldehyde-13C2

CAS Number

1632-98-0

Product Name

Acetaldehyde-13C2

IUPAC Name

acetaldehyde

Molecular Formula

C2H4O

Molecular Weight

46.038 g/mol

InChI

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1+1,2+1

InChI Key

IKHGUXGNUITLKF-ZDOIIHCHSA-N

SMILES

CC=O

Synonyms

Acetic Aldehyde-13C2; Ethanal-13C2; Ethyl Aldehyde-13C2; NSC 7594-13C2

Canonical SMILES

CC=O

Isomeric SMILES

[13CH3][13CH]=O

Metabolic Studies

One significant application of Acetaldehyde-13C2 lies in metabolic studies. Researchers can use it to trace the metabolic pathway of acetaldehyde in living organisms. When incorporated into a biological system, the carbon-13 atoms act as a label, allowing scientists to track the movement and transformation of acetaldehyde within the system using techniques like nuclear magnetic resonance (NMR) spectroscopy [Source: NIH National Institute of General Medical Sciences (.gov) ]. This information is crucial for understanding various biological processes, including:

  • Ethanol metabolism: Studying how the body breaks down alcohol and the role acetaldehyde plays in this process [Source: National Library of Medicine (.gov) ]
  • Fatty acid synthesis: Investigating the role of acetaldehyde in the formation of fatty acids, which are essential components of cells [Source: ScienceDirect ]
  • Gut microbiome research: Understanding the interaction between acetaldehyde produced by gut bacteria and the host organism [Source: National Institutes of Health (.gov) ]

Mechanistic Studies

  • Enzyme function: Elucidating the specific steps involved in enzymatic reactions involving acetaldehyde [Source: Royal Society of Chemistry ]
  • Drug development: Designing drugs that target enzymes involved in acetaldehyde metabolism for therapeutic purposes [Source: National Institutes of Health (.gov) ]

Acetaldehyde-13C2 is a stable isotopic variant of acetaldehyde, characterized by the presence of two carbon-13 isotopes in its molecular structure. Its chemical formula is C2H4O, and it is also known by its CAS number 1632-98-0. Acetaldehyde itself is a colorless, flammable liquid with a pungent odor and is primarily used as an intermediate in the synthesis of various chemicals, including acetic acid and ethanol. The isotopic labeling in Acetaldehyde-13C2 allows for its use in various analytical applications, particularly in studies involving metabolic pathways and reaction mechanisms.

Similar to those of the non-labeled acetaldehyde. Key reactions include:

  • Nucleophilic Addition: Acetaldehyde-13C2 can react with nucleophiles, such as alcohols or amines, to form hemiacetals or imines.
  • Oxidation: It can be oxidized to acetic acid in the presence of oxidizing agents.
  • Condensation Reactions: It can undergo condensation with other carbonyl compounds to form aldol products.

The presence of the carbon-13 isotope allows researchers to trace these reactions using nuclear magnetic resonance spectroscopy or mass spectrometry, providing insights into reaction pathways and mechanisms .

Research indicates that Acetaldehyde-13C2 can induce biological effects similar to those observed with standard acetaldehyde. Notably, it has been shown to form DNA adducts, which are compounds that result from the covalent bonding of acetaldehyde to DNA. These adducts can lead to mutagenic changes and are implicated in carcinogenesis. Studies have demonstrated that exposure to Acetaldehyde-13C2 results in the formation of isotopically labeled DNA adducts in animal models, emphasizing its relevance in toxicological research .

Acetaldehyde-13C2 can be synthesized through several methods:

  • Isotopic Enrichment: The compound can be produced by enriching acetaldehyde with carbon-13 during its synthesis from ethanol or through the oxidation of ethylene.
  • Chemical Synthesis: It may also be synthesized via the hydrolysis of 1,1-dichloroethane under conditions that favor the incorporation of carbon-13.
  • Catalytic Reactions: Certain catalytic processes can facilitate the formation of Acetaldehyde-13C2 from other precursors while ensuring the incorporation of carbon-13 .

Acetaldehyde-13C2 has several applications across various fields:

  • Metabolic Studies: It is widely used as a tracer in metabolic studies to investigate the pathways of alcohol metabolism and other biochemical processes.
  • Analytical Chemistry: The compound serves as a standard in mass spectrometry and nuclear magnetic resonance spectroscopy for quantifying acetaldehyde levels in biological samples.
  • Toxicology Research: Acetaldehyde-13C2 is utilized in studies examining the carcinogenic potential of acetaldehyde and its interaction with biological macromolecules .

Studies involving Acetaldehyde-13C2 focus on its interactions with biological systems, particularly its ability to form adducts with DNA and proteins. These interactions are crucial for understanding the compound's potential health effects and mechanisms of toxicity. Research has shown that exposure to Acetaldehyde-13C2 leads to significant modifications in DNA, which may contribute to mutagenesis and cancer development .

Several compounds share structural similarities with Acetaldehyde-13C2, including:

Compound NameChemical FormulaUnique Features
AcetaldehydeC2H4OCommonly used industrial chemical; precursor for acetic acid.
EthanolC2H6OAlcoholic beverage component; metabolized into acetaldehyde.
PropanalC3H6OOne carbon longer; used as an intermediate in organic synthesis.
ButanalC4H8OTwo carbons longer; used as a flavoring agent and solvent.

Acetaldehyde-13C2's uniqueness lies primarily in its isotopic labeling, which allows for detailed tracking and analysis in scientific research contexts, differentiating it from its non-labeled counterparts .

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (100%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Wikipedia

Acetaldehyde-13C2

Dates

Modify: 2023-08-15

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